molecular formula C23H21ClN2O3S B2391742 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 946372-74-3

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No. B2391742
M. Wt: 440.94
InChI Key: AQAJFMUVMOQGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

This compound and related derivatives have been extensively studied in the context of chemical synthesis and reaction mechanisms. For example, a study explored the oxidation of N-acyl- and N-methanesulfonyl tetrahydro-7-methoxyisoquinolin-6-ols, leading to quantitative production of o-quinol acetates, showcasing the compound's role in complex chemical transformations and its potential utility in synthetic organic chemistry (Hoshino, Suzuki, & Ogasawara, 2001). Additionally, structural studies on similar sulfonamide compounds have provided insights into their conformational properties and potential interactions with biological targets, as demonstrated by studies on various dichlorophenyl methanesulfonamides, which help in understanding the stereochemical preferences and potential biological interactions of such molecules (Gowda, Foro, & Fuess, 2007).

Catalysis and Reaction Mechanisms

In the realm of catalysis, research has been conducted on the conversion of CO2 into valuable products like methane, using molecular rhenium catalysts. This research demonstrates the potential of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide and its derivatives in contributing to sustainable chemistry and environmental remediation efforts (Nganga et al., 2021).

Molecular Recognition and Biological Activity

The compound's structural motif is relevant for designing molecules with specific biological activities. Studies on quinolinyl sulfonamides as methionine aminopeptidase inhibitors highlight the potential of these molecules in therapeutic applications, including cancer treatment, by inhibiting key enzymatic processes (Huang et al., 2006). Furthermore, the synthesis of tetrahydroisoquinoline derivatives with renal vasodilation activity underscores the potential for such compounds in developing new cardiovascular drugs (Anan et al., 1996).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c24-21-9-5-4-8-19(21)16-30(28,29)25-20-11-12-22-18(14-20)10-13-23(27)26(22)15-17-6-2-1-3-7-17/h1-9,11-12,14,25H,10,13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAJFMUVMOQGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.